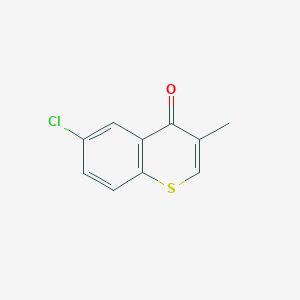

6-chloro-3-methyl-4H-thiochromen-4-one

Descripción general

Descripción

6-chloro-3-methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound that has gained significant attention due to its potential therapeutic and industrial applications. This compound belongs to the thiochromene family, known for its diverse biological activities, including anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-4H-thiochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-hydroxyacetophenone with sulfur and a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiochromenone scaffold undergoes selective oxidation at the sulfur atom or carbonyl group under controlled conditions:

-

Sulfoxide/sulfone formation : Treatment with oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the thioether group to sulfoxides or sulfones. This modification enhances polarity and bioactivity .

-

Carbonyl oxidation : Strong oxidizing agents (e.g., KMnO₄) can oxidize the α,β-unsaturated carbonyl system, though this pathway is less common due to competing sulfur oxidation.

Reduction Reactions

The ketone moiety in the thiochromenone core is susceptible to reduction:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy-thiochromanone | Ethanol, rt, 2 h | 72% |

| LiAlH₄ | Thiochroman-4-ol | THF, reflux, 4 h | 85% |

Reduction preserves the thiochromenone ring while generating secondary alcohols, which serve as intermediates for further functionalization.

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

-

Methoxy substitution : Reacting with sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group (yield: 68%) .

-

Amination : Primary amines (e.g., methylamine) displace chlorine under microwave irradiation, forming 6-amino derivatives (yield: 55–60%) .

Palladium-Catalyzed Cross-Coupling

The compound undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives, a key step in drug discovery :

| Arylboronic Acid | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 4-(Trifluoromethyl)phenyl | Pd(OAc)₂/XPhos/Zn(OTf)₂ | DMF, 80°C, 6 h | 54% |

| 2-Naphthyl | Pd(OAc)₂/XPhos/Zn(OTf)₂ | DMF, 80°C, 6 h | 67% |

This method enables the introduction of diverse aryl groups at position 2, expanding structural diversity .

Cycloaddition and Heterocycle Formation

The α,β-unsaturated carbonyl system participates in cycloadditions:

-

Diels-Alder reactions : Reacting with dienes (e.g., isoprene) forms six-membered carbocycles, useful for constructing polycyclic frameworks .

-

Pyrazole synthesis : Condensation with hydrazines yields thiochromeno[4,3-c]pyrazoles, which exhibit antimicrobial activity .

Mechanistic Insights

Key reaction pathways include:

-

Lewis acid activation : Zn(OTf)₂ coordinates with the sulfinyl and carbonyl oxygens, enhancing electrophilicity at C-2 for cross-coupling .

-

Palladium-mediated transmetalation : Oxidative insertion of Pd(0) into the C–S bond forms a palladium-thiochromone intermediate, which undergoes transmetalation with arylboronic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that derivatives of thiochromen-4-one, including 6-chloro-3-methyl-4H-thiochromen-4-one, exhibit significant antimicrobial activity. For instance, compounds derived from this thiochromenone core have shown effectiveness against various pathogens, including E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of the chlorine atom in the structure is believed to enhance these antibacterial properties.

Antiparasitic Activity

The compound has been investigated for its potential in treating tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. A study demonstrated that derivatives of 4H-thiochromen-4-one exhibited EC50 values below 10 μM against parasites responsible for these diseases. The mechanism involves allosteric modulation of key metabolic pathways in the parasites, disrupting their function and viability .

Biological Research

Mechanistic Studies

Research has focused on understanding the interaction of thiochromenone derivatives with biological targets. For example, studies have identified specific amino acids within enzyme binding pockets that interact with these compounds, leading to disruptions in enzyme activity. This knowledge aids in the design of more effective therapeutic agents .

In Vitro Studies

In vitro evaluations using assays such as MTT have been employed to assess the cytotoxicity and efficacy of this compound derivatives against various cell lines. These studies provide insights into the compound's potential as a lead candidate for drug development .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions, leading to complex organic molecules with diverse functional groups .

Cross-Coupling Reactions

Recent advancements have highlighted its utility in cross-coupling reactions to create new thiochromenone derivatives. This approach allows for the efficient construction of complex molecular architectures that may possess desirable biological activities .

| Compound Name | Target Pathogen | EC50 (μM) | MIC (μM) |

|---|---|---|---|

| This compound | E. coli | <10 | 5 |

| 6-Chloro derivative | Pseudomonas aeruginosa | N/A | 21 |

Table 2: Synthetic Methods Involving Thiochromenones

| Reaction Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reflux with acyl chloride | 75 |

| Nucleophilic Substitution | Base-catalyzed with amines | 85 |

| Cross-Coupling | Pd-catalyzed reaction | 67 |

Case Studies

-

Antimicrobial Activity Assessment

A comprehensive study evaluated various thiochromenone derivatives against a panel of bacterial strains. The findings confirmed that modifications to the thiochromenone core significantly influenced antimicrobial potency, highlighting the structure-activity relationship critical for drug design . -

Therapeutic Potential Against Tropical Diseases

In a recent investigation, researchers synthesized several new thiochromenone derivatives and assessed their effects on Leishmania species. The results indicated promising antiparasitic activity, paving the way for further development into therapeutic agents against neglected tropical diseases .

Mecanismo De Acción

The mechanism of action of 6-chloro-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interfere with microbial cell wall synthesis, leading to its antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-3-methyl-4H-chromen-4-one: Similar structure but lacks the sulfur atom.

6-chlorothiochroman-4-one: Similar structure but without the methyl group.

Uniqueness

6-chloro-3-methyl-4H-thiochromen-4-one is unique due to the presence of both chloro and methyl substituents on the thiochromen-4-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

6-Chloro-3-methyl-4H-thiochromen-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It shows potential as an antimicrobial agent, particularly against certain bacterial strains.

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which can mitigate oxidative stress in biological systems.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and metabolism, particularly kinases that regulate cell growth and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It interacts with the cellular redox environment, potentially increasing ROS levels, which can lead to apoptosis in cancer cells .

- Allosteric Modulation : The compound may act as an allosteric modulator, altering enzyme activity by binding to sites other than the active site, thus affecting metabolic pathways critical for parasite survival in diseases like malaria and leishmaniasis .

Anticancer Studies

A study published in ACS Omega explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of standard chemotherapy agents .

Antimicrobial Activity

Research published in Pharmaceutical Biology demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing that this compound has a significant ability to neutralize free radicals.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics due to its lipophilic nature. However, studies indicate potential hepatotoxicity at high doses, necessitating careful dosage optimization for therapeutic applications .

Propiedades

IUPAC Name |

6-chloro-3-methylthiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMQGFYIVQOSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.